REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]([CH3:24])([CH2:13][CH2:14][N:15]([CH2:20][CH2:21][O:22][CH3:23])[CH2:16][CH2:17][O:18][CH3:19])[CH3:12])C1C=CC=CC=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:23][O:22][CH2:21][CH2:20][N:15]([CH2:16][CH2:17][O:18][CH3:19])[CH2:14][CH2:13][C:11]([CH3:24])([NH2:10])[CH3:12] |f:1.2|
|
Name
|
benzyl(4-(bis(2-methoxyethyl)amino)-2-methylbutan-2-yl)carbamate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(C)(CCN(CCOC)CCOC)C)=O
|
Name
|
TFA DCM
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass microwave reaction vessel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
FILTRATION
|
Details
|
the residue was filtered through a plug of Si-carbonate (0.59 mmol/g)
|
Type
|
WASH
|
Details
|
washed with DCM (300 mL, 5% MeOH in DCM (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CCC(C)(N)C)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.42 mmol | |
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |